

Pralnacasan clinical trial suspension reasons

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Compound Focus: Pralnacasan

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Why Were the Clinical Trials Suspended?

The phase II clinical trials for **Pralnacasan** were **voluntarily suspended in November 2003** by Aventis Pharma and Vertex Pharmaceuticals. This decision was based on results from a long-term animal toxicity study [1].

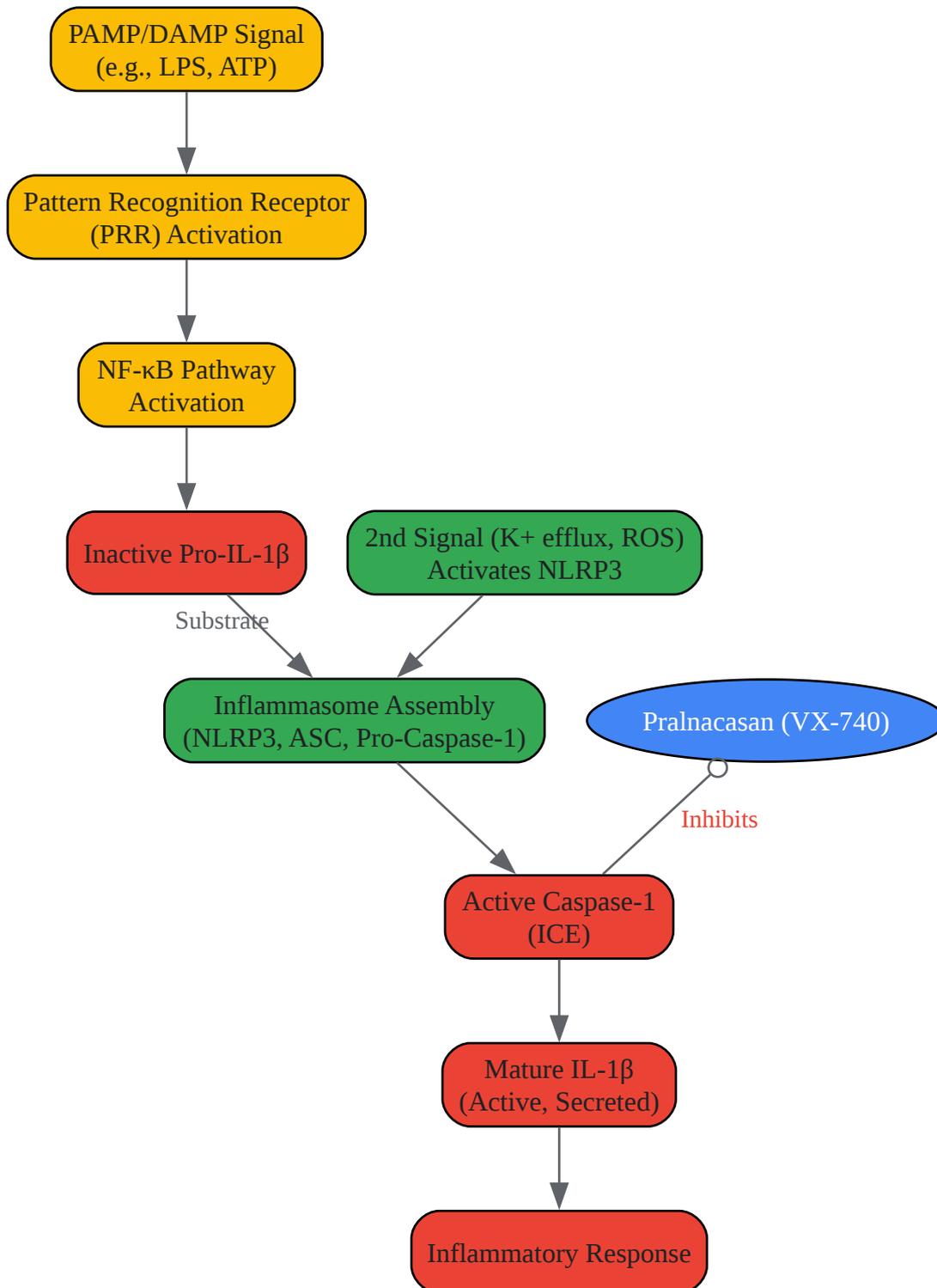
The table below summarizes the key reasons for the suspension:

Aspect	Details
Official Reason	Liver abnormalities (hepatotoxicity) in an animal model after chronic, high-dose exposure [1].
Study Findings	A 9-month animal toxicity trial demonstrated signs of liver toxicity at high doses of Pralnacasan [1] [2].
Human Trial Data	No similar liver toxicity had been observed in human trials to that date. The suspension was a precautionary measure to evaluate the animal findings before proceeding [1].
Drug Status	Development was suspended and has not been resumed, making it a discontinued drug candidate [1].

Mechanism of Action & Therapeutic Goal

Pralnacasán is an orally bioavailable pro-drug that, once converted to its active form, is a potent and selective inhibitor of the **Interleukin-1 β Converting Enzyme (ICE)**, also known as **caspase-1** [1].

- **Primary Target:** Caspase-1 (ICE) [1] [3].
- **Physiological Role of Caspase-1:** This enzyme is a critical regulator of inflammation. It is responsible for processing and activating the pro-inflammatory cytokines **IL-1 β** and **IL-18** from their inactive precursors into their active, secreted forms [3] [4].
- **Therapeutic Objective:** By inhibiting caspase-1, **Pralnacasán** was designed to reduce the levels of active IL-1 β , a key driver of inflammatory processes in conditions like **rheumatoid arthritis (RA)** and **osteoarthritis** [1] [4]. The goal was to curtail this damaging inflammation.



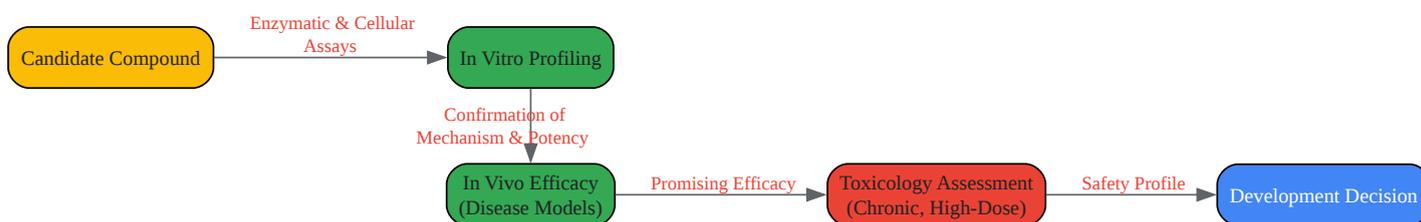
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Diagram: **Pralnacasan's** Role in the Inflammasome Signaling Pathway. The drug targets and inhibits active Caspase-1 (ICE), preventing the maturation of IL-1β and the subsequent inflammatory response [1] [4].

Experimental & Assessment Considerations

For researchers investigating similar compounds, here are key methodologies and pathways relevant to assessing ICE inhibitors:

- **In Vitro ICE (Caspase-1) Inhibition Assay:** The core activity of **Pralnacasan**'s active metabolite was identified using enzymatic inhibition assays, measuring the IC₅₀ value (concentration that provides 50% inhibition) [1].
- **Whole Cell IL-1 β Production Assay:** The functional effect of the inhibitor was confirmed in cells (e.g., monocytes or macrophages). Cells are stimulated with an inflammasome activator (e.g., LPS + ATP), and the reduction of mature IL-1 β in the supernatant is measured via ELISA [1] [4].
- **In Vivo Efficacy Models:** Before clinical trials, **Pralnacasan** was tested in animal models of rheumatoid arthritis to demonstrate its ability to reduce inflammation and disease symptoms [5].
- **Toxicology Studies:** The critical study that halted development was a **9-month chronic toxicity study in an animal model**. These long-term, high-dose studies are standard for assessing the safety of chronic-use pharmaceuticals [1].



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*Diagram: Key Experimental Milestones in Drug Development. The flowchart outlines a generalized preclinical to clinical development pathway, highlighting where safety assessment (which identified the hepatotoxicity for **Pralnacasan**) typically occurs [1].*

Key Takeaways for Researchers

- **Species-Specific Toxicity is a Known Challenge:** The case of **Pralnacasan** underscores that toxicity appearing in animal studies may not always directly translate to humans, but it necessitates a careful, halting approach for candidate screening and risk assessment [1].

- **The Caspase-1/IL-1 β Axis Remains a Valid Target:** Despite the setback with **Pralnacasan**, the biological pathway is well-validated. Other therapeutic strategies targeting this pathway, such as the IL-1 receptor antagonist **Anakinra**, are successfully used in the clinic [2].

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